molecular formula C15H17NO2 B12086576 1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12086576
M. Wt: 243.30 g/mol
InChI Key: LVMRBXMTYKRYQF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with a unique structure that combines a pyrrole ring with a carboxylic acid group and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a suitable solvent like 1-propanol .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

  • 2,4-Dimethylphenylacetic acid
  • 2,5-Dimethylpyrrole-3-carboxylic acid
  • 1-(2,4-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid

Comparison: 1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both dimethylphenyl and dimethylpyrrole moieties, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C15H17NO2/c1-9-5-6-14(10(2)7-9)16-11(3)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18)

InChI Key

LVMRBXMTYKRYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C(=O)O)C)C

Origin of Product

United States

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